Ethyl 6-chloro-4-methylnicotinate
Overview
Description
Ethyl 6-chloro-4-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, a chlorine atom at the 6th position, and a methyl group at the 4th position on the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-4-methylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of 3-pyridinecarboxylic acid, 6-amino-4-methyl-, ethyl ester with thionyl chloride to introduce the chlorine atom at the 6th position . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation of the methyl group at the 4th position can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, primary amines, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinates with various functional groups.
Reduction Reactions: Formation of amine or alcohol derivatives.
Oxidation Reactions: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-methylnicotinate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . For example, its structural similarity to nicotinic acid allows it to bind to nicotinic acetylcholine receptors, potentially modulating neurotransmission and other physiological functions .
Comparison with Similar Compounds
Ethyl 6-chloro-4-methylnicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the chlorine and methyl groups, resulting in different chemical reactivity and biological activity.
Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in solubility and reactivity.
6-Chloronicotinic acid: Contains a chlorine atom at the 6th position but lacks the ester group, affecting its chemical properties and applications.
This compound is unique due to the combination of its chlorine, methyl, and ethyl ester groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6-chloro-4-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGZDIKIHNPBKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193280 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001193280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57591-95-4 | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57591-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001193280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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